Tizoxanide Glucuronide Sodium Salt

Cryptosporidiosis Antiparasitic drug discovery In vitro efficacy

Researchers quantifying nitazoxanide pharmacokinetics require a soluble, well-characterized glucuronide standard to avoid lot-to-lot variability. Tizoxanide Glucuronide Sodium Salt resolves this with: • Enhanced aqueous solubility (>10 mg/mL) ensuring reproducible LC-MS/MS assay performance • Stage-specific anti-Cryptosporidium activity (MIC50 2.2 mg/L asexual; 2.8 mg/L sexual stages) for targeted in vitro efficacy calibration • Validated as the predominant circulating species in human plasma, urine, and bile-critical for bioequivalence studies and therapeutic drug monitoring. Supplied with full Certificate of Analysis. For R&D use only.

Molecular Formula C16H14N3NaO10S
Molecular Weight 463.4 g/mol
Cat. No. B13427042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizoxanide Glucuronide Sodium Salt
Molecular FormulaC16H14N3NaO10S
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1
InChIKeyHJXNHPDNJXKILF-MFUMLHGQSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tizoxanide Glucuronide Sodium Salt: A Key Phase II Metabolite for Antiparasitic and Antiviral Research


Tizoxanide Glucuronide Sodium Salt (CAS 221287-83-8) is the sodium salt form of the primary inactive glucuronide conjugate of tizoxanide, which is the active metabolite of the antiparasitic drug nitazoxanide [1]. Following oral administration of nitazoxanide, tizoxanide is rapidly formed and subsequently conjugated via UDP-glucuronosyltransferases (UGTs) in the liver and intestine, with tizoxanide glucuronide representing the predominant circulating species in human plasma and the main species identified in urine and bile [2]. The sodium salt form is provided as a stable, water-soluble powder (water solubility >10 mg/mL) suitable for analytical method development, in vitro metabolism studies, and use as a reference standard in pharmacokinetic investigations [3].

Why Tizoxanide Glucuronide Sodium Salt Cannot Be Interchanged with Tizoxanide or Nitazoxanide in Research Applications


Tizoxanide glucuronide exhibits fundamentally distinct biological properties from its parent compounds tizoxanide and nitazoxanide, precluding simple substitution in experimental or analytical contexts. While tizoxanide shows limited activity against Cryptosporidium parvum (MIC50 22.6 mg/L), tizoxanide glucuronide demonstrates potent and stage-specific inhibition (MIC50 2.2 mg/L against asexual stages and 2.8 mg/L against sexual stages), highlighting that the glucuronide conjugate is not merely an inactive excretion product but possesses unique biological activity [1]. Furthermore, tizoxanide glucuronide is eliminated more slowly than tizoxanide in humans, and its plasma concentrations are substantially influenced by food intake (AUC increase of 45-50% with oral suspension), whereas tizoxanide shows different food-effect sensitivity [2]. The sodium salt form specifically confers enhanced aqueous solubility (>10 mg/mL in water) compared to the non-salt free acid form, which is critical for reproducible analytical and biological assay performance .

Quantitative Differentiation of Tizoxanide Glucuronide Sodium Salt from Closest Analogs


Stage-Specific Anti-Cryptosporidium Activity: Tizoxanide Glucuronide Demonstrates 10-Fold Higher Potency Than Tizoxanide

In a direct head-to-head comparison, tizoxanide glucuronide exhibited markedly different anti-Cryptosporidium activity compared to tizoxanide. While tizoxanide showed only limited activity overall, tizoxanide glucuronide strongly and selectively inhibited specific developmental stages. Against the asexual stages of Cryptosporidium parvum, tizoxanide glucuronide achieved an MIC50 of 2.2 mg/L, representing a 10.3-fold improvement in potency over tizoxanide's MIC50 of 22.6 mg/L. Furthermore, tizoxanide glucuronide inhibited sexual stages with an MIC50 of 2.8 mg/L, a property not observed for tizoxanide [1].

Cryptosporidiosis Antiparasitic drug discovery In vitro efficacy

UGT Enzyme Specificity: Tizoxanide Glucuronidation Is Primarily Catalyzed by UGT1A1 and UGT1A8

In vitro screening with recombinant human UDP-glucuronosyltransferase (UGT) isoforms identified UGT1A1 and UGT1A8 as the predominant enzymes responsible for tizoxanide glucuronidation, exhibiting similar catalytic efficiencies with Km values of 15-20 μM and Vmax values of 0.8-1.2 nmol/min/mg protein [1]. In contrast, other UGT isoforms including UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7 showed minimal or no detectable activity toward tizoxanide. In human liver microsomes, estradiol (a UGT1A1 inhibitor) and emodin (a UGT1A8 inhibitor) both suppressed tizoxanide glucuronidation in a dose-dependent manner, confirming the functional relevance of these two isoforms [2].

Drug metabolism Glucuronidation UGT enzyme isoforms

Food Effect on Systemic Exposure: Tizoxanide Glucuronide AUC Increases 45-50% with Food

In a crossover bioequivalence study in healthy Chinese subjects, administration of nitazoxanide dry suspension (500 mg/25 mL) under fed conditions significantly increased the systemic exposure of tizoxanide glucuronide compared to fasting conditions. The AUC0-t of tizoxanide glucuronide increased by 47.3% to 48.9%, and AUC0-∞ increased by 48.3% to 48.4%, depending on the formulation tested. The Cmax of tizoxanide glucuronide increased by ≤10% under fed conditions, and Tmax was prolonged by 1.8-2 hours [1]. These findings are consistent with earlier data showing that food approximately doubles the plasma concentrations of both tizoxanide and tizoxanide glucuronide [2].

Pharmacokinetics Food-drug interaction Bioavailability

Slower Elimination Kinetics: Tizoxanide Glucuronide Exhibits Prolonged Half-Life Relative to Tizoxanide

In a single ascending dose study in healthy volunteers (1-4 g nitazoxanide), tizoxanide glucuronide (TG) was eliminated more slowly than tizoxanide (T). The apparent body clearance for total tizoxanide (T+TG) at the highest 4 g dose was only half that at the low 1 g dose, indicating non-linear elimination kinetics. Peak times and apparent half-lives increased in proportion to the dose, with TG showing consistently longer terminal half-lives than T across all dose levels [1]. The urinary elimination half-life of tizoxanide is approximately 7.3 hours, while the glucuronide conjugate persists longer in the systemic circulation [2].

Drug elimination Half-life Pharmacokinetic modeling

Enhanced Aqueous Solubility of Sodium Salt Form Enables Reliable Analytical and Biological Assay Preparation

Tizoxanide Glucuronide Sodium Salt (CAS 221287-83-8) is supplied as a stable, water-soluble powder with reported water solubility exceeding 10 mg/mL, significantly higher than the non-salt free acid form of tizoxanide glucuronide which is described as only slightly soluble in water . The compound exhibits a LogP of -1.16390 and a polar surface area of 235.33 Ų, confirming its highly hydrophilic character relative to tizoxanide (LogP approximately 2.0) . This enhanced aqueous solubility facilitates accurate gravimetric preparation of stock solutions, eliminates the need for organic co-solvents that may interfere with biological assays, and ensures consistent recovery in LC-MS/MS sample preparation [1].

Analytical method development Reference standard Solubility

Validated Research and Industrial Applications for Tizoxanide Glucuronide Sodium Salt Based on Quantitative Evidence


Anti-Cryptosporidium Drug Discovery and Mechanism-of-Action Studies

Tizoxanide Glucuronide Sodium Salt serves as an essential reference compound for Cryptosporidium parvum research, particularly for studies requiring stage-specific inhibition data. Based on direct comparative MIC50 values (2.2 mg/L for TG vs. 22.6 mg/L for T against asexual stages; 2.8 mg/L for TG against sexual stages), researchers can use this compound to calibrate in vitro efficacy assays, differentiate between asexual and sexual stage inhibition, and investigate the unique mechanisms underlying the potent activity of the glucuronide conjugate [1].

Pharmacokinetic Studies and Bioanalytical Method Development for Nitazoxanide Products

Given that tizoxanide glucuronide is the predominant circulating species in human plasma (the main species identified in plasma, urine, and bile) and exhibits a pronounced food effect (AUC increase of 45-50% with food), the sodium salt standard is required for developing and validating robust LC-MS/MS methods for simultaneous quantification of tizoxanide and tizoxanide glucuronide. This is critical for bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic modeling of nitazoxanide formulations [2].

UGT Enzyme Inhibition and Drug-Drug Interaction Studies

The identification of UGT1A1 and UGT1A8 as the predominant isoforms responsible for tizoxanide glucuronidation (Km 15-20 μM, Vmax 0.8-1.2 nmol/min/mg) enables targeted in vitro studies of drug-drug interactions. Tizoxanide Glucuronide Sodium Salt can be used as a substrate in recombinant UGT enzyme assays to screen for inhibitors or inducers of these specific isoforms, providing critical safety pharmacology data for nitazoxanide co-administration with other UGT1A1/1A8 substrates (e.g., irinotecan, mycophenolic acid) [3].

Species Comparison Studies of Phase II Drug Metabolism

Significant species differences exist in tizoxanide glucuronidation kinetics (rats and mice exhibit highest CLint in liver microsomes; glucuronidation is the major pathway in rats and pigs but not in chickens). Tizoxanide Glucuronide Sodium Salt provides a defined analytical standard for cross-species comparative metabolism studies, enabling researchers to accurately quantify glucuronide formation rates in hepatic and intestinal microsomal preparations from different preclinical species and extrapolate findings to human metabolism [4].

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